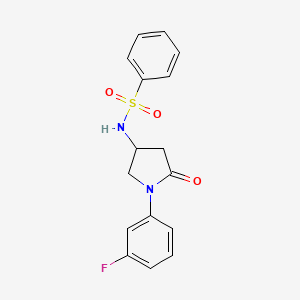
N-(2-((3-chlorophenyl)sulfonamido)ethyl)but-2-ynamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-((3-chlorophenyl)sulfonamido)ethyl)but-2-ynamide, also known as CB30865, is a chemical compound that has gained attention in scientific research for its potential use in various fields.
科学的研究の応用
Synthesis and Antiviral Activity
Sulfonamide derivatives have been explored for their antiviral properties. For example, a study synthesized new derivatives of sulfonamides that showed potential anti-tobacco mosaic virus activity, indicating the role of these compounds in developing antiviral agents (Chen et al., 2010).
Environmental Impact of Sulfonamide Pesticides
Research has investigated the environmental presence and impact of sulfonamide pesticides, such as sulfluramid, which is a source of per- and polyfluoroalkyl substances (PFASs) in the environment. These studies provide insights into the persistence and transformation products of sulfonamide-based pesticides in soil and water, raising concerns about their environmental and health implications (Nascimento et al., 2018).
Antibacterial Properties
Sulfonamide compounds have been evaluated for their antibacterial activity. A particular study synthesized new aryl sulfonamide derivatives that exhibited moderate to good activity against various bacterial strains, showcasing their potential in antibacterial drug development (Aziz‐ur‐Rehman et al., 2013).
Biodegradation and Environmental Fate
The biodegradation and uptake of sulfonamide pesticides in environmental matrices have been studied, with findings indicating the transformation of such compounds into PFOS (perfluorooctanesulfonic acid) and its occurrence in crops and the surrounding environment. This research highlights the environmental fate and potential risks associated with the use of sulfonamide pesticides (Zabaleta et al., 2018).
Analytical Detection of Sulfonamide Residues
Methods have been developed for detecting sulfonamide residues in food products, such as chicken meat and eggs, using high-performance liquid chromatography (HPLC). These analytical techniques are crucial for ensuring food safety and compliance with regulatory standards (Premarathne et al., 2017).
特性
IUPAC Name |
N-[2-[(3-chlorophenyl)sulfonylamino]ethyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O3S/c1-2-4-12(16)14-7-8-15-19(17,18)11-6-3-5-10(13)9-11/h3,5-6,9,15H,7-8H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUMHLKXCPSJEAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCCNS(=O)(=O)C1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

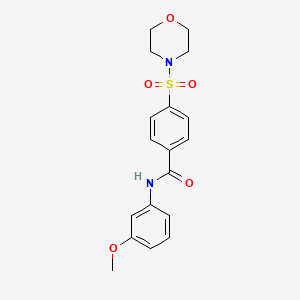
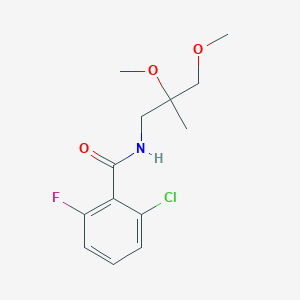
![[5-Amino-2-(difluoromethyl)pyrazol-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B2441406.png)
![5-bromo-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2441408.png)
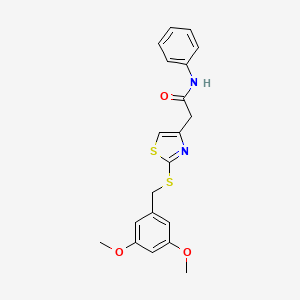
![N-[3-(4-{3-[(2-furylcarbonyl)amino]propoxy}phenoxy)propyl]-2-furamide](/img/structure/B2441410.png)
![3-bromo-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2441412.png)
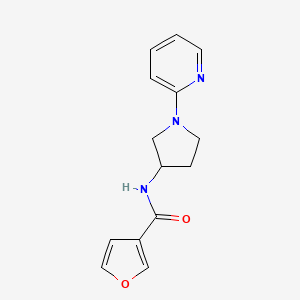
![N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2441414.png)
![3-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2441415.png)
![4-[(4-Tert-butylphenyl)methoxy]-3-ethoxybenzaldehyde](/img/structure/B2441416.png)
![2-(benzylsulfanyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide](/img/structure/B2441417.png)
![2-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2441421.png)
